molecular formula C18H24N4O2 B3019509 2-(4-Benzylpiperazin-1-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol CAS No. 908523-71-7

2-(4-Benzylpiperazin-1-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol

Cat. No.: B3019509
CAS No.: 908523-71-7
M. Wt: 328.416
InChI Key: VEJORWHGVAPLRU-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol is a complex organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with benzyl chloride under basic conditions.

    Pyrimidine Ring Formation: The pyrimidine ring is formed by reacting appropriate precursors such as ethyl acetoacetate with guanidine.

    Coupling Reaction: The benzylpiperazine and pyrimidine intermediates are then coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the benzyl group may result in various substituted derivatives.

Scientific Research Applications

2-(4-Benzylpiperazin-1-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Benzylpiperazin-1-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol: can be compared with other piperazine derivatives and pyrimidine compounds.

    Similar Compounds: 1-Benzylpiperazine, 2-Hydroxyethylpyrimidine, 6-Methylpyrimidine.

Uniqueness

The uniqueness of this compound lies in its combined structural features of both piperazine and pyrimidine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-5-(2-hydroxyethyl)-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-14-16(7-12-23)17(24)20-18(19-14)22-10-8-21(9-11-22)13-15-5-3-2-4-6-15/h2-6,23H,7-13H2,1H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJORWHGVAPLRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCN(CC2)CC3=CC=CC=C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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